4-Fluoromethylphenidate vs. Methylphenidate: 3-Fold Higher Dopamine Transporter Potency
In rat brain synaptosomes, the (±)-threo isomer of 4F-MPH inhibited dopamine uptake with an IC50 of 61 nM, whereas the comparator methylphenidate (MPH) was 3 times less potent, with an IC50 of 131 nM [1]. This demonstrates a quantifiable, significantly higher affinity for the dopamine transporter.
| Evidence Dimension | Dopamine transporter (DAT) uptake inhibition |
|---|---|
| Target Compound Data | IC50 = 61 nM for (±)-threo-4F-MPH |
| Comparator Or Baseline | Methylphenidate (MPH): IC50 = 131 nM |
| Quantified Difference | MPH is 3 times less potent than 4F-MPH |
| Conditions | Rat brain synaptosomes, [3H]dopamine uptake assay |
Why This Matters
This quantitative difference directly impacts dose selection and experimental design, where substituting MPH for 4F-MPH would result in a >2-fold underestimation of dopaminergic activity.
- [1] McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug Testing and Analysis, 9(3), 347-357. View Source
